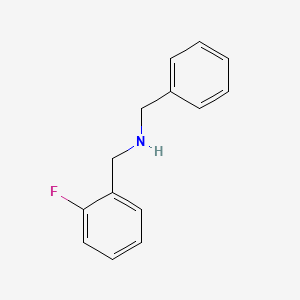

Benzyl-(2-fluoro-benzyl)-amine

Descripción general

Descripción

Benzyl-(2-fluoro-benzyl)-amine is an organic compound that consists of a benzyl group attached to a 2-fluoro-benzyl group through an amine linkage

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-(2-fluoro-benzyl)-amine typically involves the reaction of benzylamine with 2-fluorobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

C6H5CH2NH2+C6H4FCH2Cl→C6H5CH2NHCH2C6H4F+HCl

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form secondary amines or primary amines, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products:

Oxidation: Imines, nitriles.

Reduction: Secondary amines, primary amines.

Substitution: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Benzyl-(2-fluoro-benzyl)-amine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural characteristics enable the development of drugs targeting various diseases, particularly those affecting the central nervous system.

- Case Study : Research indicates that derivatives of this compound exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative disorders. Studies demonstrate its ability to modulate neurotransmitter levels, enhancing synaptic function and providing therapeutic benefits for conditions like Alzheimer's disease.

Biological Studies

This compound is utilized in enzyme inhibition studies due to its structural resemblance to biologically active molecules. It has shown promise in inhibiting key enzymes involved in metabolic pathways.

- Case Study : In vitro assays reveal that this compound inhibits monoamine oxidase enzymes, which are pivotal in neurotransmitter degradation. This inhibition leads to increased levels of serotonin and dopamine, suggesting potential applications in treating mood disorders.

Materials Science

This compound is being investigated for its potential use in developing novel materials with unique electronic and optical properties.

- Research Findings : Preliminary studies indicate that incorporating this compound into polymer matrices enhances the thermal stability and mechanical properties of the resulting materials, making them suitable for applications in electronics and photonics.

Mecanismo De Acción

The mechanism by which Benzyl-(2-fluoro-benzyl)-amine exerts its effects depends on its specific application. In medicinal chemistry, the compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets. In organic synthesis, the compound’s reactivity is influenced by the electron-withdrawing effect of the fluorine atom, which can stabilize reaction intermediates and facilitate certain chemical transformations.

Comparación Con Compuestos Similares

- Benzylamine

- 2-Fluorobenzylamine

- Benzyl-(4-fluoro-benzyl)-amine

Comparison: Benzyl-(2-fluoro-benzyl)-amine is unique due to the presence of the fluorine atom at the 2-position of the benzyl group. This structural feature can influence the compound’s reactivity, binding affinity, and selectivity in various applications. Compared to Benzylamine, the fluorinated derivative may exhibit enhanced stability and reactivity in certain chemical reactions. Compared to 2-Fluorobenzylamine, the additional benzyl group in this compound can provide increased steric bulk and hydrophobicity, which can affect its interactions with biological targets and its solubility in different solvents.

Actividad Biológica

Benzyl-(2-fluoro-benzyl)-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHFN and features a benzyl group with a fluorine atom located at the 2-position of the benzyl moiety. The presence of fluorine is known to influence the compound's electronic properties, enhancing its binding affinity to biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites. The fluorine atom may enhance binding through specific interactions, potentially increasing selectivity for particular enzyme classes.

- Protein-Ligand Interactions : Its structure allows it to serve as a probe in studying protein-ligand interactions, which is crucial for understanding drug mechanisms.

Research indicates that compounds with similar structures often target pathways involved in cancer therapies and other diseases, suggesting that this compound may have similar applications.

Pharmacological Applications

This compound has shown promise in various pharmacological contexts:

- Cancer Therapy : Compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell growth. For instance, derivatives have been synthesized and tested against the NCI 60-cell line panel, demonstrating significant growth inhibition (mean % inhibition above 50%) across various cancer types .

- Selective Inhibition : Studies have identified substituted aryl benzylamines as potent inhibitors for specific targets such as phosphodiesterase (PDE5) and topoisomerase II, which are critical in cancer treatment .

Case Studies and Research Findings

- Inhibition Studies : In a study involving benzylaminoacridine derivatives, compounds were synthesized and tested for dual inhibition of PDE5 and Topo II. The findings indicated that certain derivatives exhibited low micromolar inhibition, suggesting that modifications to the benzylamine scaffold can enhance therapeutic efficacy against cancer .

- Mechanism Exploration : Research utilizing fluorine-19 NMR spectroscopy has provided insights into how this compound interacts with biological targets. The unique properties imparted by the fluorine atom allow for detailed monitoring of these interactions, aiding in the design of more effective drugs .

- Comparative Analysis : A comparative study highlighted the differences between this compound and other similar compounds, such as cyclopentyl-(2-fluoro-benzyl)-amine. The latter was noted for its hydrophobic characteristics due to the cyclopentane group, which could influence its interaction with biological systems differently than this compound.

Summary of Biological Activities

Propiedades

IUPAC Name |

N-[(2-fluorophenyl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIOLPRORSUAGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355637 | |

| Record name | Benzyl-(2-fluoro-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69875-87-2 | |

| Record name | Benzyl-(2-fluoro-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.